molecular formula C21H27N5O2 B12243893 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine

Cat. No.: B12243893
M. Wt: 381.5 g/mol
InChI Key: DNJZOCLYPRDPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, such as the imidazo[1,2-b]pyridazine and oxazole rings. These are then linked through a series of reactions involving nucleophilic substitution, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazines: Known for their biological activity and use in drug development.

    Oxazoles: Commonly found in various pharmaceuticals and agrochemicals.

    Piperidines: Widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

What sets 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine apart is its unique combination of these heterocyclic rings, which may confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

4-[[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C21H27N5O2/c1-14-18(15(2)28-24-14)11-25-9-7-16(8-10-25)13-27-21-6-5-20-22-19(17-3-4-17)12-26(20)23-21/h5-6,12,16-17H,3-4,7-11,13H2,1-2H3

InChI Key

DNJZOCLYPRDPBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.